11-(3-methoxybenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
11-(3-Methoxybenzoyl)-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene is a tricyclic heterocyclic compound featuring a fused 7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene core substituted with a 3-methoxybenzoyl group at position 11. The tricyclic scaffold combines rigidity with electron-rich aromatic and heteroaromatic regions, making it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring π-π or hydrogen-bonding interactions.
Properties
IUPAC Name |
(3-methoxyphenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-13-5-2-4-12(10-13)17(21)19-8-9-20-16(11-19)14-6-3-7-15(14)18-20/h2,4-5,10H,3,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQMSQSLSDWJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-methoxybenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves a multi-step process. One common method includes the reaction of 3-methoxybenzoyl chloride with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
11-(3-methoxybenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
11-(3-methoxybenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 11-(3-methoxybenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxybenzoyl group plays a crucial role in its binding affinity and specificity. The tricyclic structure provides stability and enhances its interaction with biological molecules .
Comparison with Similar Compounds
7,8,11-Triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene Hydrochloride
- Substituent : Protonated tertiary amine (hydrochloride salt).
- Key Differences : The absence of the 3-methoxybenzoyl group reduces steric bulk and alters electronic properties, enhancing solubility in polar solvents. This derivative is widely available for crystallographic studies, as inferred from supplier data .
- Applications : Likely used as a precursor for further functionalization due to its reactive amine group.
11-[(3-Fluorophenyl)methanesulfonyl]-7,8,11-Triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene
- Substituent : 3-Fluorophenyl sulfonyl group.
- Fluorine substitution may enhance bioavailability and target affinity .
- Applications : Investigated in drug discovery for its improved pharmacokinetic profile.
Functional Group Variations
11-Amino-N-Cyclohexyl-N,3-Dimethyl-5-Thia-2,7-Diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,6,9,11-Pentene-4-Carboxamide Hydrochloride
- Substituent: Amino, cyclohexyl, and thia-diaza modifications.
- Key Differences : The thia-diaza substitution alters ring strain and hydrogen-bonding capacity. The cyclohexyl group enhances lipophilicity, favoring blood-brain barrier penetration .
- Applications: Potential central nervous system (CNS) drug candidate.
9-(3-Methoxy-4-Hydroxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
- Core Structure : Larger tetracyclic system with dithia-aza substitution.
- Key Differences : The additional sulfur atoms increase polar surface area, impacting solubility and redox activity. The 3-methoxy-4-hydroxyphenyl group mimics catechol motifs seen in kinase inhibitors .
- Applications : Explored for enzyme inhibition (e.g., tyrosine kinases).
Research Implications and Gaps
- Structural Insights: The triazatricyclo core’s rigidity is advantageous for X-ray crystallography, as noted in SHELX software applications . However, conformational flexibility induced by substituents (e.g., 3-methoxybenzoyl) remains underexplored.
- Biological Potential: Derivatives with electron-withdrawing groups (e.g., sulfonyl) show promise in improving drug-like properties, but in vitro or in vivo data for the 3-methoxybenzoyl variant are lacking.
- Synthetic Challenges : Functionalization at position 11 requires precise control to avoid ring strain, as seen in analogs from Enamine Ltd and Arctom Scientific .
Biological Activity
11-(3-methoxybenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic compound notable for its unique tricyclic structure and the presence of a methoxybenzoyl group. Its chemical formula is and it is classified under triazatricyclo compounds. This compound has garnered attention due to its potential biological activities, which may have applications in medicinal chemistry.
The biological activity of 11-(3-methoxybenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is primarily attributed to its ability to interact with specific molecular targets within biological systems. The methoxybenzoyl group enhances the compound's binding affinity and specificity to various enzymes and receptors. This interaction can modulate the activity of these biological targets, making it a candidate for further pharmacological studies.
Potential Applications
The compound has shown promise in several areas:
- Medicinal Chemistry : It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
- Organic Synthesis : It can act as an intermediate in synthesizing more complex molecules due to its unique structural properties.
Comparison with Similar Compounds
To better understand the uniqueness of 11-(3-methoxybenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 11-(4-methoxybenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene | Similar tricyclic structure | Different methoxy position |
| 11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one | Related tricyclic framework | Different nitrogen incorporation |
This table highlights how slight variations in structure can lead to significant differences in biological activity and potential applications.
Synthetic Routes
The synthesis of 11-(3-methoxybenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves a multi-step process:
- Starting Materials : 3-methoxybenzoyl chloride and a suitable triazine derivative.
- Reaction Conditions : The reaction is often facilitated by a base such as triethylamine under controlled conditions.
- Purification : Techniques like chromatography are employed to isolate the final product effectively.
Types of Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using potassium permanganate or chromium trioxide.
- Reduction : With lithium aluminum hydride or sodium borohydride.
- Substitution : Particularly at the methoxybenzoyl group using nucleophiles like sodium methoxide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
